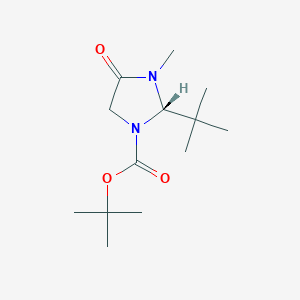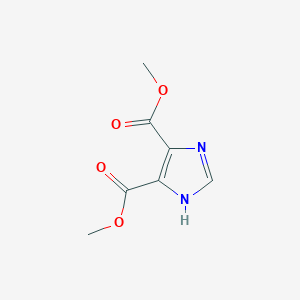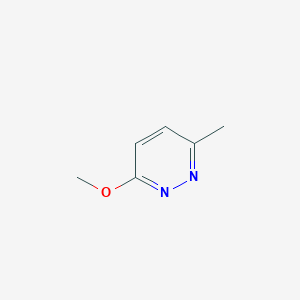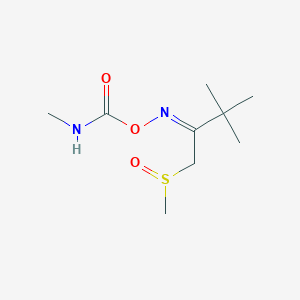
(S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate" is a chiral auxiliary used in organic synthesis to induce stereoselectivity in various chemical reactions. This compound, along with its enantiomer, has been synthesized from L-alanine and has been employed in the synthesis of dipeptides and other enantiomerically pure compounds .
Synthesis Analysis
The synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) is achieved starting from L-alanine. The synthesis involves the preparation of the parent heterocycle from 2-aminoisobutyram
Applications De Recherche Scientifique
Chiral Auxiliary in Stereospecific Amination
The compound serves as a novel chiral auxiliary in stereospecific amination reactions. Kubota, Kubo, and Nunami (1994) explored its use in kinetic resolution by stereospecific amination, yielding good outcomes while preserving the chiral integrity of products Kubota, H., Kubo, A., & Nunami, K. (1994). This highlights its potential in producing chiral amines, which are valuable in synthesizing biologically active molecules.
Dynamic Kinetic Resolution
Further research by Kubo, Takahashi, Kubota, and Nunami (1995) on dynamic kinetic resolution using this chiral auxiliary showcased its efficiency in carbon-carbon bond formation, providing a pathway to synthesize enantiomerically enriched compounds Kubo, A., Takahashi, M., Kubota, H., & Nunami, K. (1995). This method's applicability extends to the synthesis of complex molecules, underscoring the versatility of (S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate as a chiral auxiliary in organic synthesis.
Application in Synthesis of Biologically Active Compounds
A study by Studer, Hintermann, and Seebach (1995) introduced the synthesis and first applications of a related chiral auxiliary, demonstrating its utility in the preparation of enantiomerically pure compounds, which are fundamental in drug development and synthesis of natural products Studer, A., Hintermann, T., & Seebach, D. (1995).
Stereoselective Synthesis of Amino Acids
The compound's efficacy in facilitating stereoselective synthesis of α-amino acids, pivotal in peptide synthesis and pharmaceuticals, was illustrated by Kubo, Kubota, Takahashi, and Nunami (1996) Kubo, A., Kubota, H., Takahashi, M., & Nunami, K. (1996). This highlights its contribution to the synthesis of amino acids, a crucial aspect of medicinal chemistry.
Propriétés
IUPAC Name |
tert-butyl (2S)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)10-14(7)9(16)8-15(10)11(17)18-13(4,5)6/h10H,8H2,1-7H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJLVATZPPJBNG-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(=O)CN1C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1N(C(=O)CN1C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350801 |
Source


|
| Record name | tert-Butyl (2S)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate | |
CAS RN |
119838-38-9 |
Source


|
| Record name | 1,1-Dimethylethyl (2S)-2-(1,1-dimethylethyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119838-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2S)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone](/img/structure/B105185.png)









